molecular formula C10H10O2 B2609393 [4-(prop-2-yn-1-yloxy)phenyl]methanol CAS No. 34905-02-7

[4-(prop-2-yn-1-yloxy)phenyl]methanol

Cat. No.: B2609393
CAS No.: 34905-02-7
M. Wt: 162.188
InChI Key: CBHDWENGPCIVJE-UHFFFAOYSA-N
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Description

[4-(Prop-2-yn-1-yloxy)phenyl]methanol is a bifunctional aromatic alcohol characterized by a propargyl ether group (–O–C≡CH) and a hydroxymethyl (–CH₂OH) substituent on a benzene ring. Its synthesis typically involves the reduction of propynyloxy-benzoic esters using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding high-purity products in nearly quantitative yields . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive alkyne and alcohol moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(prop-2-yn-1-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of the benzyl alcohol is deprotonated by the base, forming a phenoxide ion that subsequently attacks the propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(prop-2-yn-1-yloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form [4-(prop-2-yn-1-yloxy)phenyl]methane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can form esters.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: 4-(prop-2-yn-1-yloxy)benzaldehyde or 4-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: [4-(prop-2-yn-1-yloxy)phenyl]methane.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that can be leveraged for therapeutic purposes.

Antimicrobial Activity

Research indicates that derivatives of [4-(prop-2-yn-1-yloxy)phenyl]methanol have shown significant antimicrobial properties. For example, compounds structurally related to this compound demonstrated inhibitory effects against various fungal strains, including Candida albicans, with IC50 values ranging from 8.1 to 43.8 μM .

Anticancer Potential

Recent studies have highlighted the anticancer potential of propargyloxy derivatives. In particular, the incorporation of the propargyloxy group has been associated with enhanced cytotoxicity against head and neck cancer cells . This suggests a pathway for developing new anticancer agents based on the compound's structure.

Photosensitizers in Solar Cells

This compound has been evaluated as a photosensitizer in dye-sensitized solar cells (DSSCs). Its unique electronic properties make it suitable for enhancing light absorption and energy conversion efficiency in solar cell applications.

Polymer Chemistry

The compound's reactivity allows it to participate in various polymerization reactions, leading to the synthesis of new materials with tailored properties. For instance, its derivatives have been used in multicomponent synthesis to create 1,2,3-triazole compounds, which are valuable in drug development and material science.

Building Block for Chemical Probes

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of complex molecules. It is utilized in the preparation of trifunctional building blocks for chemical probes, which are essential for biological research and drug discovery .

Functionalization Reactions

The presence of both hydroxyl and alkyne groups allows for a variety of functionalization reactions that can lead to novel derivatives with enhanced biological activity or improved material properties. These reactions are crucial for developing compounds with specific functionalities tailored for targeted applications.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure/Functional GroupsUnique Properties
4-Hydroxybenzyl alcoholHydroxyl groupStrong antioxidant properties
3-(Prop-2-yn-1-yloxy)phenolPropargyloxy groupEnhanced antimicrobial activity
4-AllylphenolAllyl groupAnti-inflammatory effects
4-MethoxyphenolMethoxy groupCommon antiseptic

This table illustrates how variations in functional groups influence biological activity and applications across similar compounds.

Study on Antimicrobial Activity

A study published in Organic & Biomolecular Chemistry demonstrated that certain propargyloxy derivatives exhibited potent antifungal activity against Candida albicans. The research involved synthesizing various analogs and assessing their efficacy through standard bioassays, revealing significant potential for therapeutic applications .

Investigation into Solar Cell Applications

Research conducted on dye-sensitized solar cells highlighted the effectiveness of this compound as a photosensitizer. The study measured energy conversion efficiencies and demonstrated that incorporating this compound improved light absorption characteristics compared to traditional sensitizers.

Mechanism of Action

The mechanism by which [4-(prop-2-yn-1-yloxy)phenyl]methanol exerts its effects depends on its application. In chemical reactions, the alkyne group can participate in click chemistry, forming stable triazole rings through cycloaddition reactions with azides. This property is exploited in the synthesis of various chemical probes and bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and functional differences:

Compound Name Substituents/Functional Groups Key Differences from [4-(prop-2-yn-1-yloxy)phenyl]methanol
1-(2/3/4-(Prop-2-yn-1-yloxy)phenyl)ethanones Propargyl ether + ketone (–COCH₃) Ketone replaces hydroxymethyl; higher electrophilicity for nucleophilic additions .
[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol Propargyl sulfonyl (–SO₂–C≡CH) + hydroxymethyl Sulfonyl group enhances polarity and hydrogen-bonding capacity .
4-[1-(4-Methoxyphenyl)prop-2-yn-1-yl]phenol Propargyl ether + phenol (–OH) + methoxy (–OCH₃) Phenol group increases acidity; methoxy substituent alters electronic properties .
[4-(Prop-1-en-2-yl)phenyl]methanol Allyl ether (–O–CH₂–CH=CH₂) + hydroxymethyl Allyl group replaces propargyl; lower reactivity in click chemistry .

Key Reactions

  • Click Chemistry: The propargyl ether in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles for drug discovery .
  • Nucleophilic Additions: Ethanone derivatives undergo Claisen-Schmidt condensations to form α,β-unsaturated ketones .
  • Sulfonyl Reactivity : The sulfonyl variant participates in sulfonamide formation, useful in protease inhibitor design .

Physicochemical Properties

Property This compound 1-(4-(Prop-2-yn-1-yloxy)phenyl)ethanone [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol
Polarity Moderate (hydroxymethyl + alkyne) Low (ketone + alkyne) High (sulfonyl + hydroxymethyl)
Aqueous Solubility Limited Insoluble Enhanced due to sulfonyl group
Thermal Stability Stable <150°C Stable <200°C Decomposes above 200°C

Biological Activity

[4-(prop-2-yn-1-yloxy)phenyl]methanol is a phenolic derivative characterized by the presence of a propargyloxy group attached to a benzene ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies and highlighting its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10O2\text{C}_{10}\text{H}_{10}\text{O}_2

This structure features a hydroxyl group and an alkyne group, which contribute to its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) ranging from 8.1 to 43.8 μM against Candida albicans and other pathogens, suggesting their potential as antifungal agents .

Anticancer Properties

The compound's ability to inhibit apoptosis has been noted in several studies. It acts as an inhibitor or covalent modifier of succinate dehydrogenase subunit B (SDHB), a target in cancer therapy . The propargyloxy functional group enhances the compound's reactivity, potentially leading to the development of novel anticancer agents.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Compounds with similar structures have been reported to exhibit strong antioxidant properties, which can mitigate oxidative stress-related diseases. The presence of the hydroxyl group is crucial for this activity, allowing for free radical scavenging.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the reaction of phenolic compounds with propargyl bromide or similar reagents. This method allows for the efficient production of this compound and its analogs for further investigation into their biological activities.

Synthesis Method Reagents Conditions Yield
Reaction with Propargyl BromidePhenolic CompoundReflux in DMF70%
Multicomponent SynthesisVarious AminesMild Acidic ConditionsVariable

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antifungal Activity : A study assessed the antifungal effects of various derivatives against Candida albicans, revealing promising results with MIC values as low as 8 μM for certain analogs .
  • Anticancer Effects : In vitro studies demonstrated that derivatives could induce apoptosis in cancer cell lines by targeting specific metabolic pathways associated with SDHB inhibition .
  • Antioxidant Studies : Research indicated that the compound exhibited significant free radical scavenging activity, contributing to its potential use in preventing oxidative damage in cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [4-(prop-2-yn-1-yloxy)phenyl]methanol, and how can reaction progress be monitored?

  • Methodology :

  • Allylation of phenolic precursors : React 4-hydroxybenzyl alcohol with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the prop-2-yn-1-yloxy group. Monitor completion via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and purify using column chromatography (silica gel, gradient elution) .
  • Alternative routes : Sulfonyl or thiol derivatives (e.g., prop-2-yne sulfonation) may require inert atmospheres (N₂/Ar) and low temperatures (-10°C to 0°C) to control exothermic reactions .
    • Key Tools : TLC for monitoring, GC-MS/HPLC for purity validation, and NMR (¹H/¹³C) for structural confirmation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (protons on alkyne), δ 4.6 ppm (CH₂OH), and aromatic protons (δ 6.8–7.4 ppm) .
  • IR : O-H stretch (~3400 cm⁻¹), C≡C stretch (~2100 cm⁻¹) .
    • Crystallography : Use SHELX (SHELXL/SHELXD) for single-crystal X-ray refinement. Mercury CSD aids in visualizing packing patterns and void analysis .

Advanced Research Questions

Q. How can the reactivity of the prop-2-yn-1-yloxy group in nucleophilic substitutions or cross-coupling reactions be systematically studied?

  • Experimental Design :

  • Sonogashira Coupling : React with aryl halides (Pd/Cu catalysis) to extend conjugation. Optimize solvent (THF/DMF) and base (Et₃N) .
  • Sulfonation : Treat with SO₃·Py complex to introduce sulfonyl groups; track kinetics via ¹H NMR .
    • Mechanistic Analysis : Use isotopic labeling (e.g., D₂O exchange) or DFT calculations (Gaussian/Spartan) to map transition states .

Q. What role does this compound play in medicinal chemistry, particularly in prodrug design?

  • Applications :

  • Prodrug activation : The alkyne group enables "click chemistry" for targeted drug delivery (e.g., azide-alkyne cycloaddition) .
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., 4-allyl or sulfonyl derivatives) to assess bioavailability and toxicity .
    • Validation : Use in vitro assays (e.g., enzyme inhibition) and molecular docking (AutoDock) to predict binding affinities .

Q. How can computational chemistry resolve contradictions in experimental data (e.g., conflicting crystallographic vs. spectroscopic results)?

  • Approach :

  • Conformational analysis : Use ORTEP-III or Mercury to model anisotropic displacement ellipsoids and compare with NMR-derived geometries .
  • Energy minimization : Refine crystal structures with SHELXL to resolve discrepancies in bond lengths/angles .
    • Case Study : If X-ray data suggests planar alkyne geometry but DFT predicts slight distortion, validate via high-resolution synchrotron diffraction .

Q. What strategies address synthetic challenges like low yields in multi-step reactions involving this compound?

  • Optimization :

  • Protection/deprotection : Temporarily mask the -OH group (e.g., TBSCl) during alkyne functionalization to prevent side reactions .
  • Catalyst screening : Test Pd, Cu, or Ni complexes for cross-coupling efficiency; monitor via GC-MS .
    • Troubleshooting : Use Mogul (CSD database) to compare bond geometries with known analogs and identify steric clashes .

Properties

IUPAC Name

(4-prop-2-ynoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHDWENGPCIVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxyl-benzyl alcohol 13 (2.5 g, 20 mmol) in acetonitrile (50 mL), K2CO3 (3.96 g, 200 mol %) was added at room temperature (see Scheme 4). After stirring for 1 h, the mixture was treated dropwise with an 80 wt % solution of propargyl bromide in toluene (3.27 g, 110 mol %) and the reaction mixture was heated to 50° C. for 48 h, cooled, filtered and concentrated under vacuum. The residue was purified by flash chromatography using an eluent of 100% to 30% hexane in AcOEt. Evaporation of the collected fractions gave propargyl ether 14 as a yellow liquid (3.12 g, 95.5%): 1H NMR (CDCl3) δ (ppm): 7.28 (d, 2H, Ph-H), 6.96 (d, 2H, Ph-H), 4.69 (d, 2H, PhCH2), 4.57 (s, 2H, CCH2O), 2.54 (t, 1H, OH), 2.39 (s, 1H, CH); 13C NMR (CD3OD) δ (ppm): 157.4, 134.53, 128.97, 115.34, 78.97, 76.04, 65.10, 56.24. Anal. Calcd for C10H10O2: C, 74.07; H, 6.17. Found: C, 73.64; H, 6.03.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.27 g
Type
solvent
Reaction Step Two
Yield
95.5%

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